physicochemical properties of DL-Leucylglycylglycine
physicochemical properties of DL-Leucylglycylglycine
An In-Depth Technical Guide to the Physicochemical Properties of DL-Leucylglycylglycine
Foreword: Understanding the Tripeptide Cornerstone
In the landscape of drug development and biochemical research, understanding the fundamental characteristics of small molecules is paramount. Tripeptides, such as DL-Leucylglycylglycine, serve as critical model compounds and building blocks. Their behavior in solution—how they dissolve, their charge at a given pH, their stability over time—dictates their utility, from acting as substrates in enzymatic assays to their potential role in targeted drug delivery systems.[1][2] This guide moves beyond a simple data sheet, offering a deep dive into the why and how of characterizing DL-Leucylglycylglycine. It is structured not by a rigid template, but by the logical flow of scientific inquiry, from foundational identity to complex behavior. For the researcher, scientist, or drug development professional, this document is designed to be a field-proven manual, grounding theoretical knowledge in practical, verifiable methodology.
Molecular Identity and Structural Framework
DL-Leucylglycylglycine is a tripeptide, a chain of three amino acids linked by peptide bonds. Its composition consists of one leucine residue and two glycine residues. The "DL" prefix indicates that the leucine component is a racemic mixture, containing both the D- and L-enantiomers. This is a crucial distinction, as the stereochemistry can influence biological activity and enzymatic susceptibility.
The primary structure dictates its fundamental properties. The N-terminus is capped by the amino group of leucine, the C-terminus by the carboxyl group of the final glycine, and the molecule contains two internal peptide bonds. This structure provides multiple sites for ionization, a key factor in its pH-dependent behavior.
Caption: Chemical Structure of Leucylglycylglycine.
Core Physicochemical Data
A quantitative understanding begins with a summary of core properties. These values are the foundation for experimental design, from preparing stock solutions to predicting stability.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₉N₃O₄ | [3] |
| Molecular Weight | 245.28 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | ~220 °C (with decomposition) | [4][5] |
| IUPAC Name | 2-[[2-[(2-amino-4-methylpentanoyl)amino]acetyl]amino]acetic acid | [3] |
| CAS Number | 4337-37-5 |
Solubility Profile: A Multifactorial Property
A peptide's solubility is not a single value but a complex property influenced by the interplay of its intrinsic structure and the extrinsic environment (solvent, pH, ionic strength, temperature). For DL-Leucylglycylglycine, which contains both a hydrophobic leucine side chain and a polar peptide backbone, solubility is a delicate balance.
Causality in Solubility: The solubility of peptides is governed by the thermodynamics of solvating the molecule.[6] Water, a polar solvent, readily forms hydrogen bonds with the polar peptide backbone (N-H and C=O groups) and the terminal amino and carboxyl groups. However, the nonpolar isobutyl side chain of leucine disrupts the hydrogen-bonding network of water, an entropically unfavorable event. Therefore, the overall solubility in aqueous solutions is a compromise between these competing forces.
Impact of pH: The net charge of the peptide dramatically influences its solubility in aqueous buffers. At its isoelectric point (pI), the peptide has a net charge of zero, minimizing electrostatic repulsion between molecules and often leading to minimum solubility.[6] By adjusting the pH away from the pI, the peptide acquires a net positive (at pH < pI) or net negative (at pH > pI) charge, increasing intermolecular repulsion and enhancing interaction with water, thereby increasing solubility.[6][7]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol establishes the equilibrium solubility of the tripeptide in a given buffer system, a foundational experiment for any formulation or assay development.
-
Preparation: Prepare a series of vials containing a fixed volume (e.g., 1 mL) of the desired buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Addition of Peptide: Add an excess amount of DL-Leucylglycylglycine powder to each vial to create a slurry. This ensures that saturation is reached.
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.[8][9]
-
Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.
-
Quantification: Dilute the supernatant with an appropriate solvent and quantify the peptide concentration using a validated analytical method, such as RP-HPLC with UV detection or mass spectrometry.[8] The measured concentration represents the equilibrium solubility.
Caption: Workflow for Equilibrium Solubility Measurement.
Ionization Behavior: pKa and Isoelectric Point (pI)
The pKa values of a peptide's ionizable groups (the N-terminal amine and the C-terminal carboxyl group) define its charge state across the physiological and experimental pH range. This is arguably one of the most critical physicochemical parameters, influencing solubility, stability, receptor binding, and chromatographic behavior.
-
pKa1 (α-carboxyl group): Typically in the range of 2-3. Below this pH, the group is protonated (-COOH); above it, it is deprotonated (-COO⁻).
-
pKa2 (α-amino group): Typically in the range of 9-10. Below this pH, the group is protonated (-NH₃⁺); above it, it is deprotonated (-NH₂).[10]
The isoelectric point (pI) is the pH at which the peptide carries no net electrical charge. For a simple peptide like DL-Leucylglycylglycine with only two ionizable groups, the pI is calculated as the average of the two pKa values.[10]
pI ≈ (pKa₁ + pKa₂) / 2
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa values of ionizable groups.[11] It involves monitoring the pH of a solution as a titrant (a strong acid or base) is added incrementally.
-
Sample Preparation: Accurately weigh and dissolve a known amount of DL-Leucylglycylglycine in a known volume of carbonate-free deionized water to create a solution of known concentration (e.g., 0.1 M).[12]
-
Acidification: Using a calibrated pH meter, acidify the solution to a starting pH well below the expected pKa₁ (e.g., pH 1.5-2.0) with a standardized strong acid (e.g., 0.1 M HCl).[13]
-
Titration: Place the solution on a magnetic stirrer and begin titrating by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).[12][14]
-
Data Recording: Record the pH of the solution after each addition of titrant.
-
Plotting: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Data Analysis: The pKa values correspond to the pH at the midpoints of the flat, buffered regions of the curve (the inflection points). The first midpoint corresponds to pKa₁, and the second to pKa₂.
Caption: Relationship between pH, pKa, and Peptide Charge State.
Thermal Properties: Melting and Decomposition
Thermal analysis provides insights into the physical stability and purity of the solid-state peptide. Differential Scanning Calorimetry (DSC) is a powerful technique used to measure the heat flow associated with thermal transitions as a function of temperature.[15][16][17]
Causality in Thermal Behavior: For a crystalline solid like a peptide, the melting point (Tm) is the temperature at which it transitions from an ordered solid to a disordered liquid state. This process requires energy, the enthalpy of fusion (ΔH), which can be calculated from the area under the melting peak in a DSC thermogram.[15] For many peptides, including L-Leucyl-glycyl-glycine, melting is accompanied by thermal decomposition, indicated by an irreversible exothermic or endothermic event following the melt.[4]
Experimental Protocol: Thermal Analysis by DSC
-
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the dry peptide powder into a DSC pan.[16] Crimp the pan with a lid. Prepare an empty, sealed pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Set the experimental parameters: a temperature ramp (e.g., start at 25°C, end at 250°C) and a constant heating rate (e.g., 10 °C/min).[18]
-
Data Acquisition: Initiate the temperature program. The instrument will record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The resulting thermogram will show a peak corresponding to the melting event. The onset temperature of this peak is typically reported as the melting point (Tm). The area under the peak is integrated to determine the enthalpy of fusion (ΔH).
Caption: Experimental Workflow for DSC Analysis.
Chemical Stability: Degradation Pathways and Assessment
The chemical stability of a peptide is critical for determining its shelf-life and ensuring its efficacy and safety in any application. Peptides are susceptible to degradation via several pathways, primarily hydrolysis of the peptide bonds.
Forced Degradation Studies: To understand potential degradation products and to develop an analytical method capable of separating them from the intact peptide, forced degradation (or stress testing) is performed.[19] This involves exposing the peptide to harsh conditions, such as strong acid, strong base, oxidation, heat, and light, to intentionally induce degradation.
Stability-Indicating Method: A stability-indicating analytical method is a validated quantitative procedure that can accurately detect changes in the concentration of the active pharmaceutical ingredient (API) over time, free from interference from degradation products, process impurities, or other excipients.[20] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for this purpose.[21][22]
Experimental Protocol: Development of a Stability-Indicating RP-HPLC Method
-
Forced Degradation:
-
Acid/Base Hydrolysis: Incubate peptide solutions in HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M) at an elevated temperature (e.g., 60°C).
-
Oxidation: Treat the peptide solution with hydrogen peroxide (e.g., 3%).
-
Thermal: Store the peptide solution and solid powder at high temperatures.
-
Photolytic: Expose the peptide solution to UV light.
-
-
Method Development: Analyze both the stressed and unstressed samples by RP-HPLC. The goal is to achieve baseline separation between the peak for the intact peptide and all peaks corresponding to degradation products.[19] This is achieved by systematically optimizing:
-
Column: C18 or C8 stationary phases are common for peptides.
-
Mobile Phase: Typically a gradient of water/acetonitrile containing an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Flow Rate & Temperature: Adjusted to optimize resolution and analysis time.[22]
-
-
Method Validation: Once optimized, the method must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness to prove it is suitable for its intended purpose.[23]
Caption: Workflow for Stability-Indicating Method Development.
Conclusion: An Integrated Perspective
The are not isolated data points but an interconnected web of characteristics. Its solubility is dictated by its pKa values. Its thermal stability influences handling and storage conditions. Its chemical stability, assessed by a robust analytical method, underpins its reliability in long-term experiments and as a potential therapeutic agent. This guide provides the foundational knowledge and validated protocols necessary for researchers to confidently utilize and characterize this tripeptide, ensuring that subsequent biological or pharmaceutical studies are built upon a solid, well-understood chemical foundation.
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